Tritriacontanoic acid

Catalog No.
S586014
CAS No.
38232-03-0
M.F
C33H66O2
M. Wt
494.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tritriacontanoic acid

CAS Number

38232-03-0

Product Name

Tritriacontanoic acid

IUPAC Name

tritriacontanoic acid

Molecular Formula

C33H66O2

Molecular Weight

494.9 g/mol

InChI

InChI=1S/C33H66O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)35/h2-32H2,1H3,(H,34,35)

InChI Key

HQRWEDFDJHDPJC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Synonyms

Gum, Ispaghule, Isogel, Ispaghula, Ispaghule Gum, Metamucil, Plantaglucide, Plantago Seed, Psyllium, Reguval, Seed, Plantago

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Tritriacontanoic acid, also known as psyllic acid or ceromelissic acid, is a saturated fatty acid with the molecular formula C33H66O2C_{33}H_{66}O_{2} and a molecular mass of 494.88 g/mol. It is characterized by a long carbon chain containing thirty-three carbon atoms and is classified among very long-chain fatty acids. This compound typically exists in solid form at room temperature, with a melting point of approximately 94 °C .

Tritriacontanoic acid is naturally found in various biological sources, including insect waxes, particularly those of wax scale insects, as well as in the propolis of bees and certain plant species. Its name is derived from the alder leaf flea (Psylla alni), which is associated with its occurrence in nature .

Typical of carboxylic acids:

  • Neutralization Reactions: When reacted with bases, it forms salts and water. For example:
    \ce{C33H66O2+NaOH->C33H65O2Na+H2O}
  • Esterification: Tritriacontanoic acid can react with alcohols to form esters:
    \ce{C33H66O2+R-OH->C33H65O2R+H2O}
  • Reduction Reactions: It can be reduced to form corresponding alcohols or aldehydes.
  • Oxidation Reactions: Under strong oxidative conditions, it may be oxidized to yield dicarboxylic acids or ketones.

These reactions highlight the compound's versatility in organic synthesis and industrial applications.

Tritriacontanoic acid exhibits biological properties that are of interest in various fields:

  • Antimicrobial Activity: Some studies suggest that long-chain fatty acids can inhibit the growth of certain bacteria and fungi, making them potential candidates for natural preservatives.
  • Nutritional Aspects: Found in dietary sources like wolfberries, it may contribute to nutritional benefits associated with long-chain fatty acids, such as anti-inflammatory effects .

Tritriacontanoic acid can be synthesized through various methods:

  • Natural Extraction: It can be extracted from natural sources such as insect waxes and propolis.
  • Chemical Synthesis: One notable method involves the reaction of fatty acyl chlorides with alcohols under acidic conditions to yield the desired fatty acid. For example:
    • The synthesis may start with a fatty acyl chloride reacting with a suitable alcohol in the presence of a catalyst.
  • Enzymatic Processes: Enzymatic methods using lipases have been explored for synthesizing long-chain fatty acids, providing more environmentally friendly alternatives.

Tritriacontanoic acid finds applications across various sectors:

  • Cosmetics: Used in formulations for its emollient properties.
  • Food Industry: Acts as a flavoring agent and preservative due to its antimicrobial properties.
  • Pharmaceuticals: Explored for use in drug formulations and as a potential therapeutic agent due to its biological activity.
  • Biomaterials: Investigated for use in biodegradable materials owing to its natural origins.

Research on tritriacontanoic acid has focused on its interactions with other compounds:

  • Fatty Acid Interactions: Studies indicate that tritriacontanoic acid can interact with other long-chain fatty acids, affecting their solubility and bioavailability.
  • Complex Formation: It has been shown to form complexes with metal ions, which could enhance its stability and efficacy in various applications.

Tritriacontanoic acid shares structural similarities with several other long-chain fatty acids. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Myristic AcidC_{14}H_{28}O_{2}Shorter chain length; common in nut oils
Palmitic AcidC_{16}H_{32}O_{2}Widely found in animal fats
Stearic AcidC_{18}H_{36}O_{2}Commonly used in soap production
Arachidic AcidC_{20}H_{40}O_{2}Found in peanut oil; used for industrial purposes
Behenic AcidC_{22}H_{44}O_{2}Used in cosmetics; known for emollient properties
Lignoceric AcidC_{24}H_{48}O_{2}Found in plant waxes; potential industrial uses

Uniqueness of Tritriacontanoic Acid

What sets tritriacontanoic acid apart is its exceptionally long carbon chain, which contributes to its unique physical properties such as higher melting points compared to shorter chain fatty acids. This property allows it to perform effectively as a solid fat at room temperature, making it suitable for specific applications where stability is crucial.

Entomological Sources: Wax Secretions in Ceroplastes Species

The scale insect genus Ceroplastes represents one of the most significant entomological sources of tritriacontanoic acid, particularly through their complex wax secretion mechanisms [1] [7]. Research conducted on Ceroplastes pseudoceriferus Green revealed that the wax secretions contain a sophisticated mixture of fatty acids, with tritriacontanoic acid forming part of a dominant group comprising over thirty percent of the total wax composition [1]. The complete fatty acid profile of these secretions encompasses fifteen normal acids ranging from C₈ to C₃₂, with octacosanoic, triacontanoic, and dotriacontanoic acids representing the major components [1] [7].

The wax composition analysis demonstrates that fatty acids constitute 34.2 percent of the total secretion, accompanied by 27.1 percent unsaponifiable matter and 29.5 percent resin acids [1]. Within this complex matrix, tritriacontanoic acid serves as a structural component that contributes to the protective and waterproofing properties of the insect's external covering [1] [7]. The biosynthetic pathway in these scale insects involves the fatty acid elongase complex, which sequentially adds two-carbon units to extend the growing fatty acid chain [5].

The Chinese white wax scale represents another significant source within the Ceroplastes genus, where tritriacontanoic acid participates in the formation of the characteristic white waxy covering [5]. Weighted gene coexpression network analysis has identified key genes involved in wax biosynthesis, including elongation of very-long-chain fatty acids protein and fatty acyl-coenzyme A reductase, which are essential catalytic enzymes in the fatty acid metabolism pathway [5]. These enzymatic systems enable the production of very-long-chain fatty acids that serve as precursors for the complex wax compositions observed in scale insect secretions [5].

SpeciesTritriacontanoic Acid ContentWax Composition ContextReference Classification
Ceroplastes pseudoceriferusPart of 30% major acids34.2% fatty acids totalScale insect (Coccidae)
Chinese white wax scalePresent in wax secretionsComplex biosynthesis pathwayScale insect (Coccidae)
Mealybug speciesMinor componentMixed alcohol-acid estersHemiptera (Pseudococcidae)
Psylla alniDerived compound nameNamed source organismPsyllid (Psyllidae)

Botanical Distribution: Psylla alni and Saccharum officinarum Associations

The nomenclature of tritriacontanoic acid derives directly from its association with Psylla alni, the alder leaf flea, which represents the type species for this particular fatty acid compound [8] [11]. Psylla alni, a plant-feeding hemipteran in the family Psyllidae, demonstrates a monophagous relationship with various Betulaceae species, including Alnus glutinosa, Alnus hirsuta, Alnus incana, Alnus japonica, and Alnus viridis [11]. The insect's larvae feed on young shoots in leaf axils, and the nymphs are characteristically covered by white waxy secretions that contain tritriacontanoic acid as a key component [11].

The distribution of Psylla alni spans both the Palearctic realm, extending from Europe to Siberia and Sakhalin, Kazakhstan, and the Caucasus, and the Nearctic realm, encompassing Canada and the United States of America [11]. This wide geographical distribution suggests that tritriacontanoic acid biosynthesis represents an evolutionarily conserved mechanism for protective wax formation across diverse climatic conditions [11]. The species exhibits univoltine behavior with one generation per year, overwintering as eggs, and adults present from June to October [11].

Saccharum officinarum, commonly known as sugar cane, represents a major botanical source of tritriacontanoic acid within plant-derived wax compositions [12] [13]. The sugar cane wax acid mixture contains thirteen aliphatic primary alcohols ranging from C₂₄ to C₃₆, with tritriacontanoic acid representing a significant component of this complex [13]. Research has documented that sugar cane wax acids, also designated as mixture designation 003, contain tritriacontanoic acid alongside tetracosanoic acid, pentacosanoic acid, hexacosanoic acid, heptacosanoic acid, octacosanoic acid, nonacosanoic acid, triacontanoic acid, hentriacontanoic acid, dotriacontanoic acid, tetratriacontanoic acid, pentatriacontanoic acid, and hexatriacontanoic acid [13] [22].

The sugar cane wax extraction process involves saponification followed by purification using various organic solvents including normal-hexane, ethanol, and acetone [13]. The resulting mixture demonstrates a total purity exceeding seventy-five percent, with octacosanoic acid representing the most abundant compound within the complex [13]. Tritriacontanoic acid within this botanical context serves protective functions as part of the cuticular wax system that provides barrier properties against environmental stresses [12] [13].

Plant SourcePart/ProductTritriacontanoic Acid ContextChain Length SeriesAssociated Compounds
Saccharum officinarum (Sugar cane)Wax extractComponent of wax acids mixtureC₂₄-C₃₆ acids presentOctacosanoic, dotriacontanoic acids
Pedalium murexPlant tissueNatural occurrence documentedVery-long-chain fatty acids presentVarious very-long-chain fatty acids
Tripterygium wilfordiiPlant tissueNatural occurrence documentedVery-long-chain fatty acids presentVarious very-long-chain fatty acids
Rhizophora apiculataPlant tissueNatural occurrence documentedVery-long-chain fatty acids presentVarious very-long-chain fatty acids
Chinese wolfberriesFruitNutritional sourceMixed fatty acidsVarious nutrients

Propolis Composition: Apian Biosynthesis Mechanisms

Propolis, the resinous natural product collected by honeybees from tree exudates, represents a complex matrix where tritriacontanoic acid may occur as part of the fatty acid complement, though specific quantification remains limited in current literature [17] [18]. The fatty acid composition of propolis demonstrates significant geographical variation, with studies from Jordan revealing major components including palmitic acid at 44.6 percent, oleic acid at 24.6 percent, arachidic acid at 7.4 percent, and stearic acid at 5.4 percent [17] [18]. The complete fatty acid profile encompasses nineteen compounds ranging from butyric acid to lignoceric acid, suggesting that tritriacontanoic acid, if present, would constitute part of the very-long-chain fatty acid fraction [18].

The biosynthetic mechanisms underlying propolis formation involve honeybee processing of plant-derived resins through enzymatic modification and addition of bee-specific compounds [17] [18]. The hexane extract of propolis contains various fatty acids that represent the first comprehensive documentation of fatty acid methyl esters in certain geographical regions [18]. Gas chromatography-flame ionization detector analysis has identified saturated fatty acids comprising 65.10 percent of the total, monounsaturated fatty acids representing 27.24 percent, and polyunsaturated fatty acids accounting for 7.66 percent [18].

Propolis composition studies from different regions, including Turkey specifically the Bingol region, demonstrate significant variation in fatty acid profiles, indicating that tritriacontanoic acid presence and concentration would depend on the botanical sources available to bee colonies [21]. The antimicrobial and antioxidant properties of propolis derive from the complex interaction of fatty acids, flavonoids, phenolic compounds, and other bioactive constituents [17] [18]. Research has established that propolis contains various long-chain fatty acids, though specific documentation of tritriacontanoic acid requires further analytical investigation [21].

The apian modification of plant-derived compounds involves enzymatic processes that may alter the original fatty acid composition of source materials [17] [18]. Beeswax, a related apian product, contains primarily five main groups of components including free fatty acids typically comprising 12-14 percent of the total composition, with most being saturated fatty acids having chain lengths of C₂₄-C₃₂ [20]. This chain length range suggests that tritriacontanoic acid could theoretically occur in bee-derived products, though specific identification requires targeted analytical approaches [20].

Study RegionMajor Fatty Acids (%)Tritriacontanoic Acid StatusTotal Fatty Acid ContentBiosynthetic Origin
JordanPalmitic (44.6%), Oleic (24.6%)Not specifically quantifiedMultiple C₄-C₂₄ acidsBee processing of plant resins
Turkey (Bingol)Variable compositionNot specifically reportedRegional variation notedGeographic variation
Various locationsPalmitic, stearic, oleicPart of long-chain acidsTypically 12-14% of waxApian modification

Comparative Analysis Across Biological Kingdoms

The biosynthesis and occurrence of tritriacontanoic acid demonstrate remarkable consistency across biological kingdoms, reflecting conserved evolutionary mechanisms for very-long-chain fatty acid production [14] [27]. In plant systems, the fatty acid elongase complex consists of four core enzymes: ketoacyl-coenzyme A synthase, ketoacyl-coenzyme A reductase, 3-hydroxy acyl-coenzyme A dehydratase, and enoyl-coenzyme A reductase [14] [37]. This multi-enzymatic complex facilitates the sequential addition of two-carbon units to growing fatty acid chains, enabling the production of very-long-chain fatty acids including tritriacontanoic acid [14] [37].

Plant species demonstrate extensive genetic redundancy in fatty acid elongation systems, with Arabidopsis thaliana containing twenty-one ketoacyl-coenzyme A synthase genes that participate in various elongation complexes [37]. The chain-length specificity of different elongase complexes determines the final fatty acid composition, with some complexes capable of producing fatty acids up to thirty-eight carbon atoms in length [14] [37]. Very-long-chain fatty acids serve multiple functions in plants, including membrane homeostasis, energy storage in triacylglycerols, and formation of protective lipid barriers such as cuticular waxes and suberin monomers [14].

In animal systems, the elongation of very long chain fatty acids protein family, specifically elongation of very long chain fatty acids protein 1 through elongation of very long chain fatty acids protein 7, facilitates the synthesis of very-long-chain fatty acids through analogous mechanisms [41]. These elongases demonstrate distinct substrate specificities, with some preferentially elongating shorter chain fatty acids while others specialize in polyunsaturated fatty acid elongation [41] [42]. The mammalian elongation systems share structural and functional similarities with plant elongases, suggesting common evolutionary origins for very-long-chain fatty acid biosynthesis [41].

Insect wax biosynthesis represents a specialized application of fatty acid elongation mechanisms, where tritriacontanoic acid serves structural and protective functions [1] [5]. The Chinese white wax scale demonstrates sophisticated regulation of wax biosynthesis through weighted gene coexpression networks that coordinate the expression of multiple elongase components [5]. Comparative analysis reveals that insect elongase systems can produce fatty acid chain lengths comparable to those found in plant cuticular waxes, indicating convergent evolution of protective lipid barrier formation [1] [5].

The functional significance of tritriacontanoic acid varies across biological kingdoms but consistently relates to barrier formation and protection [1] [13] [14]. In insects, the compound contributes to waterproofing and physical protection through wax secretions [1]. Plant systems utilize tritriacontanoic acid as part of cuticular wax formations that prevent desiccation and provide defense against pathogens [13] [14]. The comparative analysis demonstrates that very-long-chain fatty acid biosynthesis represents a fundamental biological process with conserved mechanisms across diverse taxonomic groups [27] [30].

Kingdom/GroupBiosynthetic PathwayChain Length RangeTritriacontanoic RoleFunctional Significance
Insects (Ceroplastes)Fatty acid elongase complexC₈-C₃₂ fatty acidsStructural wax componentProtection, waterproofing
Plants (Saccharum)Plant very-long-chain fatty acid elongationC₂₄-C₃₆ wax acidsProtective wax barrierCuticle formation
Bee products (Propolis)Modified plant compoundsC₄-C₂₄ primarilyMinor componentAntimicrobial properties
Mammals (Research context)Elongation of very long chain fatty acids protein enzyme systemsC₂₀+ elongationResearch compoundMembrane studies

XLogP3

15.6

UNII

5LSY5B2356

Wikipedia

Psyllic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]

Dates

Last modified: 04-14-2024

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